molecular formula C18H24N2O4 B1440110 1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 888222-12-6

1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

Cat. No.: B1440110
CAS No.: 888222-12-6
M. Wt: 332.4 g/mol
InChI Key: GKEIXWRMVGDCSD-UHFFFAOYSA-N
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Description

Historical Development of Spiro[indoline-piperidine] Scaffold in Organic Chemistry

The historical development of the spiro[indoline-piperidine] scaffold represents a significant milestone in the evolution of spirocyclic chemistry. The first spiro compound was discovered in 1900 by von Baeyer, who established the fundamental principles of spirocyclic architecture. The nomenclature and systematic study of these compounds was further developed when von Baeyer proposed the term "spirane" for bicyclic compounds with one common atom to both rings intersecting at a single point. This foundational work was later extended by Radulescu, who recognized that each ring in spiro-fused systems must be named individually while specifying the spiro-fusion details.

The specific spiro[indoline-piperidine] motif gained prominence significantly later in the twentieth century. A crucial development occurred in 1911 when A. Pictet and T. Spengler first reported the spirocyclic core structure as an intermediate, though they noted its tendency to undergo rapid 1,2-migration to restore aromaticity. This challenge persisted for nearly a century until the first successful isolation of a spiroindoline was achieved in 2010 by the research group of S.-L. You utilizing an iridium catalyst. This breakthrough opened new avenues for the systematic study and synthetic manipulation of spiro[indoline-piperidine] derivatives.

The modern understanding of spiro[indoline-piperidine] chemistry was significantly advanced by the work of Hirschhäuser and colleagues in 2012, who described expedient routes to three classes of novel spiro-fused pyrrolidine, piperidine, and indoline heterocycle scaffolds. Their research demonstrated that these three-dimensional frameworks conform to the "rule of three" and can be suitably protected to allow for site-selective manipulation and functionalization. The concepts they developed were successfully applied in short, formal syntheses of natural products including (±)-coerulescine and (±)-horsfiline.

Recent developments have further established the spiro[indoline-piperidine] scaffold as a privileged structure in medicinal chemistry. The work of various research groups has demonstrated that this bicyclic scaffold is characterized by conformational rigidity, which enhances binding specificity to diverse biological targets. The structural motif has proven particularly valuable due to its ability to create naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional shapes.

Significance of the Spiro Carbon Center as a Structural Motif

The spiro carbon center represents one of the most distinctive and functionally important structural features in modern organic chemistry. This quaternary carbon atom serves as the connecting point between two or more rings, creating a unique three-dimensional architecture that fundamentally alters the molecular properties compared to conventional bicyclic systems. The spiro center creates a naturally occurring three-dimensional structure which can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes.

The perpendicular arrangement of rings in spiro compounds results in several significant molecular properties. Most notably, this configuration leads to the suppression of molecular interactions of π-systems, which enhances solubility and prevents the formation of excimers often observed in solid-state fluorescent compounds. Additionally, the doubling of molecular weight combined with the cross-shaped molecular structure and rigidity of spiro compounds leads to entanglement in the amorphous solid state, inhibiting crystallization.

From a stereochemical perspective, spiro compounds can exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents. This unique property opens opportunities for the development of chiral compounds with novel stereochemical features. The rigidity imparted by the spiro junction increases the overall molecular rigidity and decreases the number of rotatable bonds, which may enhance pharmacokinetic profiles and boost the effectiveness of enzyme interactions.

In the specific context of the spiro[indoline-piperidine] system, the spiro carbon center creates a junction that maintains the distinct electronic and steric properties of both the indoline and piperidine components while creating new opportunities for functionalization. The spiro junction allows for independent modification of each ring system while maintaining the overall three-dimensional architecture. This property has been particularly valuable in the development of compounds targeting various biological systems, including kinase inhibition and neurotransmitter transport modulation.

The significance of the spiro carbon extends to synthetic methodology as well. Modern synthetic approaches have developed methods that can control the stereochemistry at the spiro center through various mechanisms. For example, silver-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides has been developed to access the spiro[indole-3,4'-piperidine] scaffold with high diastereoselectivity. Density functional theory calculations have indicated that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π-π interactions, leading to diastereoselective syntheses.

Importance of N-Boc Protection in Heterocyclic Chemistry

The N-tert-butoxycarbonyl (Boc) protecting group represents one of the most significant advances in modern synthetic organic chemistry, particularly for heterocyclic compounds containing nitrogen atoms. The Boc group protects amines as less reactive carbamates and can be deprotected with acid, making it an essential tool for complex synthetic sequences. The protecting group stands for tert-butoxycarbonyl and primarily protects amines as carbamates, though it can also be used more rarely to protect alcohols as their carbonates.

The mechanism of Boc protection involves the use of Boc anhydride as the primary reagent. While base is not strictly required for the reaction with Boc₂O since tert-butanol is formed as a product, bases like triethylamine or sodium hydroxide are sometimes employed depending on the specific system. The protection mechanism is straightforward: nucleophilic attack of the amine to the electrophilic anhydride, with the carbonate leaving group releasing carbon dioxide to provide a strong driving force for the reaction.

One of the key advantages of the Boc protecting group is its orthogonal reactivity profile. Boc protection is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions. The fact that it can be removed with mild acid makes it orthogonal to other key protecting groups, allowing for selective deprotection strategies in complex synthetic sequences. This orthogonality has proven particularly valuable in heterocyclic chemistry where multiple functional groups may require protection during synthetic transformations.

The deprotection mechanism of Boc groups involves acid-catalyzed fragmentation. Acids such as trifluoroacetic acid or hydrochloric acid protonate the carbonyl oxygen, triggering fragmentation into a stabilized tertiary cation through inductive effects. The cation subsequently deprotonates to form gaseous isobutene, driving the reaction to completion. This clean deprotection mechanism produces only gaseous byproducts, making purification straightforward.

In the context of heterocyclic chemistry, Boc protection has proven particularly valuable for nitrogen-containing ring systems. Research has demonstrated that iridium-catalyzed carbon-hydrogen borylation is compatible with Boc protecting groups, allowing pyrroles, indoles, and azaindoles to be selectively functionalized at carbon-hydrogen positions β to nitrogen. The Boc group can be removed through thermolysis or left intact during subsequent transformations, providing synthetic flexibility.

The compatibility of Boc groups with various catalytic systems has been extensively demonstrated. For example, Boc protecting groups allow for manipulating regioselectivities in iridium-catalyzed borylations of nitrogen heterocycles. Furthermore, iridium-catalyzed borylations of protected tryptophan derivatives have been shown to be feasible, which suggests favorable prospects for similar functionalizations of peptides. Heat has been established as a clean agent for Boc deprotection of boronic ester-substituted heteroarenes, providing an environmentally friendly alternative to chemical deprotection methods.

Position and Significance of the 5-Carboxylic Acid Functionality

The carboxylic acid functional group at the 5-position of the indoline ring in 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid represents a strategically important structural feature that significantly influences both the chemical and biological properties of the compound. The carboxylic acid functional group plays a cardinal role in biochemistry and drug design, with a wide variety of endogenous substances such as amino acids, triglycerides, and prostanoids possessing this moiety.

The positioning of the carboxylic acid at the 5-position of the indoline ring creates specific electronic and steric effects that distinguish this compound from other carboxylic acid derivatives. This positioning places the carboxylic acid functionality in a location where it can participate in both intramolecular and intermolecular interactions while maintaining accessibility for further chemical modifications. The electronic environment created by the indoline ring system and the adjacent spiro center influences the acidity of the carboxylic acid and its reactivity toward various nucleophiles and electrophiles.

From a pharmaceutical perspective, the carboxylic acid functionality serves multiple important roles. The acidity, combined with the ability to establish relatively strong electrostatic interactions and hydrogen bonds, makes this functional group a key determinant in drug-target interactions. More than 450 carboxylic acid-containing drugs have been marketed worldwide, including widely used nonsteroidal anti-inflammatory drugs, antibiotics, anticoagulants, and cholesterol-lowering statins. The presence of the carboxylic acid group can enhance binding affinity to various biological targets through ionic interactions and hydrogen bonding networks.

However, the carboxylic acid functionality also presents certain challenges in drug development. A diminished ability to passively diffuse across biological membranes can raise significant challenges, particularly in central nervous system drug discovery where the blood-brain barrier can be relatively impermeable to negatively charged carboxylates. This limitation has led to the development of various carboxylic acid bioisosteres and prodrug approaches to overcome membrane permeability issues while maintaining the beneficial binding properties of the carboxylic acid.

The strategic placement of the carboxylic acid at the 5-position also provides opportunities for further derivatization. The carboxylic acid can serve as a handle for the introduction of various functional groups through standard coupling reactions, esterification, or amide formation. This reactivity has been exploited in the development of various derivatives with modified properties, including esters that may have improved membrane permeability or amides that provide different hydrogen bonding patterns.

Recent research has demonstrated the importance of carboxylic acid positioning in related spirocyclic systems. Studies on various carboxylic acid bioisosteres have shown that subtle changes in the position and electronic environment of acidic groups can dramatically alter biological activity and pharmacokinetic properties. The specific positioning at the 5-position of the indoline ring in the target compound represents an optimal balance between accessibility for binding interactions and integration with the overall molecular architecture.

Classification within Spirocyclic Compound Nomenclature

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry rules for spirocyclic compounds, which were developed through the integration of multiple historical nomenclature systems. The nomenclature system for spiro compounds was first proposed by von Baeyer for bicyclic compounds with one common atom to both rings intersecting at a single point. This system was later extended by Radulescu to include spiro-fused ring systems, recognizing that each ring must be named individually along with specifying the spiro-fusion details.

According to the current nomenclature convention, the compound is classified as a monospiro compound since it contains a single spiro center connecting two ring systems. The base name "spiro[indoline-3,4'-piperidine]" indicates that the spiro junction occurs between the 3-position of the indoline ring and the 4-position of the piperidine ring. The numbering system follows the established convention where carbon atoms are numbered continuously, beginning from a ring atom adjacent to the spiro atom, proceeding through the smaller ring if present, then through the spiro atom, and finally around the second ring.

The complete name incorporates several key structural elements: the "1'-" prefix indicates substitution at the 1-position of the piperidine ring (designated with a prime to distinguish it from the indoline numbering), the "tert-butoxycarbonyl" group specifies the nature of the protecting group, the "spiro[indoline-3,4'-piperidine]" core indicates the basic bicyclic architecture, and the "5-carboxylic acid" suffix identifies the carboxylic acid functionality at the 5-position of the indoline ring.

This compound can be categorized within several overlapping classification systems. From a structural perspective, it represents a heterocyclic spiro compound since both constituent rings contain heteroatoms. The indoline component contributes a nitrogen-containing benzopyrrole system, while the piperidine component provides a saturated six-membered nitrogen heterocycle. The compound also falls within the broader category of protected amino acid derivatives due to the presence of both the N-tert-butoxycarbonyl protecting group and the carboxylic acid functionality.

Within the context of pharmaceutical chemistry, this compound belongs to the class of spirocyclic scaffolds that have been identified as privileged structures in drug discovery. The spiro[indoline-piperidine] motif represents a specific subclass of these privileged scaffolds, characterized by the combination of an aromatic indoline system with a saturated piperidine ring. This architectural combination provides a unique three-dimensional shape that has proven valuable for binding to various biological targets.

The compound can also be classified based on its functional group content. The presence of the N-tert-butoxycarbonyl group places it within the category of carbamate-protected amines, which are widely used as synthetic intermediates and can be readily deprotected under acidic conditions. The carboxylic acid functionality at the 5-position classifies it as an aromatic carboxylic acid derivative, specifically an indoline carboxylic acid with additional spirocyclic substitution.

From a synthetic methodology perspective, compounds of this type are often classified as advanced intermediates or building blocks for more complex molecular architectures. The combination of protective group chemistry, spirocyclic architecture, and reactive functional groups makes such compounds valuable starting points for the preparation of diverse chemical libraries through parallel synthesis approaches or for the total synthesis of complex natural products or pharmaceutical targets.

Classification Category Specific Classification Key Structural Features
Ring System Monospiro heterocyclic compound Single spiro center connecting indoline and piperidine
Functional Groups Protected amino acid derivative N-tert-butoxycarbonyl protection and carboxylic acid
Pharmaceutical Category Privileged spirocyclic scaffold Three-dimensional architecture for biological binding
Synthetic Category Advanced building block Multiple functional handles for derivatization
Chemical Class Indoline carboxylic acid derivative Aromatic carboxylic acid with spirocyclic substitution

The nomenclature and classification of this compound reflect the sophisticated evolution of modern organic chemistry, where complex molecular architectures require systematic approaches to naming and categorization. The ability to precisely describe such compounds through standardized nomenclature enables clear communication within the scientific community and facilitates database searches and chemical registration processes. This systematic approach to classification also aids in the development of structure-activity relationships and the design of new compounds with desired properties.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIXWRMVGDCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678123
Record name 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888222-12-6
Record name 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

The synthesis begins with ethyl 2-oxindoline-5-carboxylate (compound 4), which serves as the key precursor for the spirocyclic framework.

Dianion Alkylation and Cyclization

  • The dianion of ethyl 2-oxindoline-5-carboxylate is generated under strongly basic conditions.
  • This dianion undergoes alkylation with an appropriate electrophile to introduce the piperidine moiety.
  • Subsequent intramolecular cyclization forms the spirocyclic oxindole structure, yielding ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate (compound 5).

Demethylation

  • The methyl group at the nitrogen position of compound 5 is removed via demethylation.
  • The use of triethylamine hydrochloride as an additive in the demethylation reaction significantly improves the yield and rate.
  • The reaction proceeds efficiently, completing within 30 minutes and achieving a 95% yield, outperforming previous methods that used TCE-Cl with less than 10% yield.

Reduction and Boc Protection

  • The resulting demethylated intermediate undergoes zinc reduction.
  • The amine is then protected by reaction with tert-butoxycarbonyl (Boc) reagent to afford the Boc-protected spirocyclic oxindole (compound 6).
  • This step proceeds with a high yield of 92%.

Saponification

  • The ester group in compound 6 is hydrolyzed under saponification conditions.
  • This final step yields the target compound 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid (compound 1) in 91% yield.

Overall Yield and Purification

  • The entire synthetic route comprises eight steps.
  • The overall yield is approximately 35%.
  • Notably, the process is designed to avoid chromatographic purification, relying instead on crystallization and extraction techniques, which facilitates scale-up.

Summary Table of Key Steps and Yields

Step No. Transformation Intermediate Compound Yield (%) Notes
1 Dianion alkylation and cyclization Compound 5 Not specified Formation of spirocyclic core
2 Demethylation Demethylated intermediate 95 Triethylamine hydrochloride additive used
3 Zinc reduction and Boc protection Compound 6 92 High-yield amine protection
4 Saponification Target compound 1 91 Final hydrolysis to carboxylic acid
Overall Entire sequence (8 steps) Target compound 1 35 No chromatographic purification

Research Findings and Methodological Insights

  • The use of triethylamine hydrochloride was critical in improving demethylation efficiency, reducing reaction time from several hours to 30 minutes with a dramatic increase in yield from less than 10% to 95%.
  • Avoidance of chromatographic purification throughout the synthesis is a significant advantage, enabling scalability and cost-effectiveness.
  • The synthetic approach balances functional group transformations and protecting group strategies to maintain compound integrity and facilitate purification.
  • The methodology has been reported as reproducible and scalable, suitable for producing sufficient quantities for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C18H24N2O4C_{18}H_{24}N_{2}O_{4} and features a spiro structure that is characteristic of many biologically active molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group in synthetic processes, enhancing the compound's utility in organic synthesis.

Medicinal Chemistry

Anticancer Activity
Research indicates that spiro[indoline] derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the Boc group may enhance the solubility and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents.

Neuroprotective Effects
The spiro[indoline] framework is also associated with neuroprotective effects. Preliminary studies suggest that derivatives of this compound can modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify the Boc group allows for fine-tuning of pharmacological properties.

Organic Synthesis

Building Block for Complex Molecules
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions such as coupling reactions, cyclizations, and functional group transformations.

Case Study: Synthesis of Bioactive Compounds
In a recent study, researchers utilized this compound to synthesize a series of novel bioactive molecules. The Boc protection allowed for selective reactions without interfering with other functional groups present in the molecule. This strategy not only simplified the synthetic pathway but also increased the overall yield of the desired products.

Pharmaceutical Formulations

Drug Delivery Systems
The compound's properties make it an excellent candidate for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the delivery efficiency and control the release profile of therapeutic agents. Research has indicated that incorporating spiro[indoline] derivatives into polymeric matrices can lead to improved drug solubility and stability.

Data Table: Comparison of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; neuroprotective effects
Organic SynthesisBuilding block for complex molecules
Pharmaceutical FormulationsEnhanced drug delivery systems

Mechanism of Action

The mechanism of action of 1’-(tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The spiro linkage provides a rigid structure that can influence the compound’s binding to biological targets, potentially affecting pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid and analogous spiro compounds:

Compound Key Features Biological Activity/Applications References
This compound Boc-protected piperidine, carboxylic acid at C5 Intermediate for kinase inhibitors (e.g., c-Met/ALK dual inhibitors); drug discovery scaffold
Aminopyridyl-spiro[indoline-3,4'-piperidine]-2-ones (e.g., SMU-B) Aminopyridyl/pyrazinyl substituents, ketone at C2 Potent c-Met/ALK dual inhibitors (IC50 < 100 nM); antitumor activity in xenograft models
Spiro[indoline-3,4'-pyran]-5-carboxylic acid (BD291169) Pyran ring instead of piperidine, carboxylic acid at C5 No explicit activity reported; structural analog with potential for conformational variation
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate Methyl group at C5, Boc-protected piperidine Intermediate for modifying solubility and steric effects; no direct biological data
6′-Amino-5′-cyano-spiro[indole-3,4′-pyridine]-3′-carboxamides Pyridine core, carboxamide and cyano substituents Antimicrobial and antitumor activity; molecular docking studies for target engagement

Pharmacological Profiles

  • Target Compound : Primarily a scaffold; its Boc group enhances stability during synthesis, while the carboxylic acid enables further derivatization (e.g., amide coupling) .
  • SMU-B (Compound 5b): Exhibits single-digit nM potency against c-Met/ALK kinases, oral bioavailability, and >50% tumor growth inhibition in xenograft models .
  • Carboxamide Derivatives : Show moderate activity against Gram-positive bacteria (MIC 2–8 µg/mL) and cancer cells (IC50 10–50 µM) .

Commercial Availability

  • The target compound and its boronic acid derivatives (e.g., pinacol ester) are available from suppliers like Combi-Blocks (95–96% purity) for medicinal chemistry applications .

Key Research Findings

  • Spirocyclic Flexibility : The indoline-piperidine scaffold’s rigidity and three-dimensional structure enhance binding to kinase ATP pockets, as seen in SMU-B’s high selectivity (<10% off-target activity in 97-kinase panels) .
  • Role of the Boc Group : Protects the piperidine nitrogen during synthesis, preventing unwanted side reactions. Its removal under acidic conditions (e.g., TFA) allows for further functionalization .
  • Carboxylic Acid Utility : The C5 carboxylic acid enables conjugation with amines or alcohols, facilitating the development of prodrugs or targeted delivery systems .

Biological Activity

1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid (CAS No. 888222-12-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique spirocyclic structure that is characteristic of many bioactive indole derivatives. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of 332.39 g/mol. The compound contains a tert-butoxycarbonyl group, which is known to influence the solubility and reactivity of the molecule.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer properties : Many indole derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory effects : Certain structural analogs are noted for their ability to modulate inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds derived from marine sources have demonstrated significant cytotoxicity against human cancer cell lines, such as HT-29 and A549, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Indole Derivatives

A review on indole-derived compounds noted that many exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds analogous to this compound were linked to the suppression of key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. The presence of carbonyl or carboxyl groups in the indole ring enhances their ability to interact with inflammatory mediators. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of spiro[indoline-3,4'-piperidine] derivatives often correlates with specific structural features:

Structural FeatureImpact on Activity
Tert-butoxycarbonyl Group Enhances solubility and stability
Carboxylic Acid Functionality Increases interaction with biological targets
Spirocyclic Framework Contributes to receptor binding specificity

Q & A

Q. What are the key considerations for synthesizing 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid with high yield and purity?

Answer:

  • Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during synthesis. Use Boc-anhydride under basic conditions (e.g., DMAP or NaHCO₃) to ensure regioselective protection .
  • Spirocycle Formation : Optimize reaction conditions (e.g., reflux in acetic acid with sodium acetate as a catalyst) to facilitate spiro-indoline-piperidine ring closure, similar to methods for analogous spiro compounds .
  • Purification : Employ recrystallization (acetic acid) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • Analytical Techniques :
    • NMR : Confirm stereochemistry (e.g., ¹H NMR for Boc-group protons at δ 1.4–1.5 ppm; COSY/NOESY for spiro junction conformation) .
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
    • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical m/z (e.g., ~400–450 g/mol depending on substituents) .

Q. What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Storage Recommendations :
    • Short-term : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the Boc group .
    • Long-term : Lyophilize and store under inert gas (argon) to avoid oxidation of the indoline moiety .
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced Research Questions

Q. How can stereochemical challenges during spirocyclic synthesis be addressed?

Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective spirocyclization .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Q. What computational methods predict the reactivity of the spiro[indoline-piperidine] core in derivatization reactions?

Answer:

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to predict regioselectivity in functionalization .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF enhance nucleophilic substitution at the 5-carboxylic acid position) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) by observing coalescence of split peaks at elevated temperatures .
  • Isotopic Labeling : Use ¹³C-labeled Boc groups to trace conformational changes via 2D HSQC .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

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